molecular formula C12H8FNO B1336276 5-(4-Fluorophenyl)pyridine-3-carbaldehyde CAS No. 381684-96-4

5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Cat. No. B1336276
M. Wt: 201.2 g/mol
InChI Key: LGBCBWOHFSIXOW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a compound that is structurally related to various other aromatic aldehydes which have been studied for their diverse applications in organic synthesis and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, 5-(4-Pyridyl)-2-thiophenecarbaldehyde has been used as a fluorescent derivatization reagent for the determination of primary alkylamines, indicating the potential utility of pyridine-carbaldehyde derivatives in analytical chemistry .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions that may include the formation of heterocyclic rings, halogenation, and cross-coupling reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to yield various substituted pyrazole-carbaldehydes . This suggests that similar synthetic strategies could be applicable for the synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde has been investigated using both experimental and theoretical methods. For instance, the structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied, providing insights into the effects of substituents on the molecular properties . These studies often involve density functional theory (DFT) calculations and can reveal information about the stability and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of pyridine-carbaldehyde derivatives can be inferred from studies on similar compounds. The presence of the aldehyde group makes these compounds versatile intermediates in various chemical reactions, such as condensation, cyclization, and nucleophilic addition. For example, pyrazole-carbaldehydes have been used to synthesize pyrazolo[4,3-c]pyridines, indicating that the aldehyde group can participate in heterocyclic ring formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 5-(4-Fluorophenyl)pyridine-3-carbaldehyde can be deduced from related studies. The solvatochromic behavior and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been examined, showing how solvent polarity can affect the optical properties of such compounds . These properties are crucial for applications in materials science, such as in the development of fluorescent probes or organic electronic materials.

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-(4-Fluorophenyl)pyridine-3-carbaldehyde derivatives have been synthesized and investigated for their antimicrobial properties. For instance, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols were formed from the treatment of this compound with 4-fluorobenzaldehyde or indol-3-carbaldehyde, showing good or moderate antimicrobial activity against various pathogens (Bayrak et al., 2009).

Structural and Spectroscopic Characterization

Compounds derived from 5-(4-Fluorophenyl)pyridine-3-carbaldehyde have been the subject of structural and spectroscopic characterization. For example, several derivatives were synthesized and characterized using various spectroscopic techniques, revealing their potential in vitro antitumor activities against different human tumor cell lines (Hernández et al., 2020).

Photophysical Properties

The compound's derivatives have also been studied for their photophysical properties. For instance, heterocyclic orthoaminoaldehyde derivatives were synthesized, and their absorption and emission properties were found to depend on the substituents present on the benzene ring in the newly annulated pyridine ring (Patil et al., 2010).

Molecular Docking and Drug Efficacy

The compound's derivatives have been used in molecular docking studies to investigate their potential as pharmacological agents. For example, one study investigated the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a derivative, concluding that the compound might exhibit phosphodiesterase inhibitory activity (Mary et al., 2015).

properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCBWOHFSIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432188
Record name 5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)pyridine-3-carbaldehyde

CAS RN

381684-96-4
Record name 5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.0 g of 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide from Example 1(b) are dissolved in 30 ml of THF, and 57 g of a 13.6% LiAlH—(OEt)3 solution in THF are added over the course of 10 minutes at 30° C. to 35° C. After 1 hour, 30 ml of 12.5% sulfuric acid are added, and the organic phase is separated off. The aqueous phase is adjusted to pH 1 using sulfuric acid and extracted a number of times with methyl tert-butyl ether. The organic phases are then combined, extracted once with water and then evaporated, leaving a residue of 4.3 g having a content of 97% by weight of 5-(4-fluorophenyl)pyridine-3-carbaldehyde (yield=98% of theory).
Name
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiAlH—(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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